molecular formula C21H23N5O4 B2421612 benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 878721-57-4

benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No. B2421612
CAS RN: 878721-57-4
M. Wt: 409.446
InChI Key: GVHCUHAOUYHSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Derivatives : A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are closely related to the benzyl compound , have been synthesized. These derivatives are prepared in good to excellent yields, indicating the feasibility and efficiency of such synthetic methods (Goli-Garmroodi et al., 2015).

  • Tricyclic Purine Derivatives : Research on the synthesis of tricyclic purine derivatives, including structures similar to the benzyl compound, has been documented. These synthesis methods can be applied to create a wide array of purine-based compounds for further study (Shimada et al., 1993).

  • Receptor Binding Applications : Certain imidazo[1,2-a]pyridine derivatives show the ability to displace diazepam from benzodiazepine receptors. This indicates potential applications in studying receptor interactions and drug development (Schmitt et al., 1997).

Biological Activity

  • Antibacterial Activity : Some imidazole derivatives, structurally similar to the benzyl compound, have shown antibacterial activity. This suggests potential applications in developing new antibacterial agents (Al-badrany et al., 2019).

  • Human A3 Adenosine Receptor Antagonists : New derivatives of imidazo[2,1-i]purin-5-one have been synthesized and found to be potent and selective antagonists of the human A3 adenosine receptor. This indicates potential therapeutic applications (Baraldi et al., 2011).

  • Antitumor Activities : Certain derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, structurally related to the benzyl compound, have shown significant antitumor activities. This underscores their potential use in cancer research (Mohareb et al., 2018).

Material Science and Other Applications

  • Crystal Structure Analysis : Studies on the crystal structure of various imidazo and purine derivatives provide insights into the molecular configuration and potential applications in material science (Deng et al., 2010).

  • Solid-Phase Synthesis : Research on the solid-phase synthesis of imidazo[2,1-i]purines suggests potential applications in combinatorial chemistry and drug discovery (Karskela et al., 2006).

properties

IUPAC Name

benzyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-5-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-16(27)30-12-15-9-7-6-8-10-15/h6-10,17-18H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBJJQLMBIEHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.